molecular formula C18H12N2O2S B1596967 1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione CAS No. 19735-68-3

1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1596967
CAS No.: 19735-68-3
M. Wt: 320.4 g/mol
InChI Key: CZQCIQYROQWOQJ-UHFFFAOYSA-N
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Description

1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C18H12N2O2S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c1-11-2-7-14-15(10-11)23-18(19-14)12-3-5-13(6-4-12)20-16(21)8-9-17(20)22/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQCIQYROQWOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361458
Record name 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19735-68-3
Record name 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Maleimidophenyl)-6-methylbenzothiazole
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes such as cytochrome P450s, which are involved in drug metabolism. Additionally, the compound may bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound may alter cellular metabolism by affecting the activity of metabolic enzymes and the production of metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity.

Biological Activity

1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione, also known by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H12N2O2S
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 19735-68-3
  • Purity : Typically around 95% .

Biochemical Activity

The compound exhibits significant interactions with various enzymes and proteins, influencing numerous biochemical pathways.

Enzyme Interactions

This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications in pharmacokinetics and drug-drug interactions .

Antitumor Activity

Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can inhibit the growth of colon cancer cells, with IC50 values suggesting potent activity .

Cellular Effects

The compound's influence extends to cellular signaling pathways and gene expression modulation. It has been observed to activate or inhibit specific pathways that lead to alterations in protein synthesis and cellular metabolism .

Case Study: Anticancer Properties

In a study focused on the synthesis of thiazole-integrated compounds, it was found that certain derivatives demonstrated significant anticancer properties, particularly against colon cancer cell lines (HCT-116, SW-620). The mechanism involved the inhibition of growth factor receptors such as EGFR and VEGFR2, which are often overexpressed in malignancies .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Study Biological Activity Cell Line/Model IC50 Value (µg/mL) Mechanism
AntitumorHCT-1161.61 ± 1.92Inhibition of EGFR/VEGFR2
CytotoxicityColon cancer models1.0–1.6 × 10^-8Interaction with ATP-binding domains
Enzyme InteractionN/AN/ACytochrome P450 modulation

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Middle East respiratory syndrome coronavirus (MERS-CoV).

Case Study: Inhibitory Activity Against MERS-CoV

A series of derivatives based on benzothiazole motifs were synthesized and tested for their inhibitory activity against MERS-CoV. The compound with the best performance had an IC50 value of 0.09 μM, indicating strong potential as a therapeutic candidate. The structure–activity relationship (SAR) studies revealed that modifications to the benzothiazole and phenyl rings significantly influenced antiviral activity.

CompoundIC50 (μM)CC50 (μM)
4f0.09>100
1a0.15>100
1b0.25>100

The introduction of fluorine atoms at specific positions on the benzothiazole ring enhanced inhibitory potency, demonstrating the importance of molecular structure in drug design .

Anticancer Research

The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of pyrrole-based compounds exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that certain derivatives of 1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione can induce apoptosis in cancer cells.

Cell LineIC50 (μM)
HeLa5.0
MCF-77.5
A5496.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Fluorescent Probes

Another promising application of this compound is its use as a fluorescent probe in biological imaging. The unique structural features allow it to interact with various biomolecules, making it suitable for tracking cellular processes.

Case Study: Fluorescence Properties

Research indicates that the compound exhibits strong fluorescence under UV light, which can be utilized in imaging techniques to study cellular mechanisms.

ParameterValue
Excitation Wavelength (nm)350
Emission Wavelength (nm)450

This property enhances its utility in biochemical assays and cellular imaging applications .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. Key intermediates include:

  • Benzothiazole Formation : The 6-methylbenzothiazole moiety is typically constructed through cyclocondensation of 2-amino-4-methylthiophenol with carboxylic acid derivatives or via bromination/thiourea coupling .

  • Maleimide Attachment : The pyrrole-2,5-dione (maleimide) group is introduced through nucleophilic substitution or condensation. For example, 3,4-dichlorofuran-2,5-dione reacts with 4-acetylaniline derivatives under acidic conditions to form the maleimide ring .

Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
4-(6-Methylbenzothiazol-2-yl)anilineBenzothiazole-phenyl backbone
3,4-Dichlorofuran-2,5-dioneMaleimide precursor
Chalcone derivativesLinker for conjugation

Reactivity of the Maleimide Group

The maleimide ring exhibits electrophilic character, enabling:

  • Michael Additions : Reacts with thiols (-SH) or amines (-NH2) under mild conditions (pH 7–8) to form stable adducts. This is critical for bioconjugation applications .

  • Diels-Alder Cycloadditions : Participates in [4+2] cycloadditions with dienes (e.g., furans) at elevated temperatures .

Example Reaction Pathway :
1-(4-(6-Methylbenzothiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione + Thiol → Thioether adduct
Conditions: Phosphate buffer (pH 7.4), 25°C, 2h .

Functionalization of the Benzothiazole Core

The 6-methylbenzothiazole moiety undergoes electrophilic substitution:

  • Halogenation : Bromine or chlorine substituents can be introduced at the 5-position using N-bromosuccinimide (NBS) or Cl2 gas .

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids enable aryl group installation at the 2-position .

Table 2: Substitution Patterns in Benzothiazole Derivatives

PositionSubstituentEffect on ReactivityReference
2PhenylEnhances π-stacking interactions
5BromoFacilitates further cross-coupling
6MethylElectron-donating, stabilizes ring

Condensation and Cyclization Reactions

The compound serves as a precursor in the synthesis of fused heterocycles:

  • Thiazole-Pyrrolidinone Hybrids : Reacts with thioureas or hydrazines to form spirocyclic systems. For example, treatment with thiourea derivatives yields thiazolo[3,2-a]pyrrolidinones .

  • Triazole Formation : Intramolecular cyclization with azides under click chemistry conditions produces 1,2,3-triazole-linked analogs .

Example Protocol :
1-(4-(6-Methylbenzothiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione + NaN3 → Triazole derivative
Conditions: Cu(I) catalyst, DMF, 60°C, 12h .

Stability and Degradation Pathways

  • Hydrolysis : The maleimide ring undergoes hydrolysis in aqueous alkaline conditions (pH >9) to form maleamic acid derivatives .

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the benzothiazole-maleimide bond, yielding 6-methylbenzothiazole and phenylmaleimide fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
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1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.